Boc-L-thyronine
Description
Systematic Nomenclature and Molecular Formula Analysis
This compound is systematically named (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(4-hydroxyphenoxy)phenyl)propanoic acid , reflecting its stereochemical configuration and functional groups. Its molecular formula, C₂₀H₂₃NO₆ , corresponds to a molecular weight of 373.40 g/mol . The Boc group (-O(C)(C)C) protects the amino group, while the thyronine backbone consists of a tyrosine residue linked to a second phenolic ring via an ether bond (Figure 1).
Table 1: Comparative Molecular Features of this compound and L-Thyronine
| Property | This compound | L-Thyronine |
|---|---|---|
| Molecular Formula | C₂₀H₂₃NO₆ | C₁₅H₁₅NO₄ |
| Molecular Weight (g/mol) | 373.40 | 273.28 |
| Key Functional Groups | Boc, carboxylic acid, phenolic ether | Amino, carboxylic acid, phenolic ether |
| Chiral Centers | 1 (S-configuration) | 1 (S-configuration) |
The Boc group introduces steric bulk and lipophilicity, altering solubility compared to L-thyronine, which exhibits greater polarity due to its free amino group.
Three-Dimensional Conformational Analysis via X-ray Crystallography
While X-ray crystallographic data for this compound remains unpublished, computational models predict key conformational features. The Boc group adopts a gauche conformation relative to the thyronine backbone to minimize steric clashes between the tert-butyl moiety and the adjacent phenolic rings. NMR studies of analogous Boc-protected tyrosine derivatives, such as Boc-L-tyrosine, reveal restricted rotation about the Cα-N bond due to the Boc group’s bulk. This rigidity likely stabilizes specific dihedral angles in this compound, favoring a β-sheet-compatible extended conformation in peptide chains.
The phenolic ether linkage between the two aromatic rings permits free rotation , enabling adaptive binding in biological systems. However, intramolecular hydrogen bonding between the carbonyl oxygen of the Boc group and the phenolic hydroxyl may impose partial planarity on the molecule.
Tautomeric Forms and Stereochemical Considerations
This compound exists predominantly in its neutral zwitterionic form under physiological conditions, with the carboxylic acid deprotonated (-COO⁻) and the phenolic hydroxyl protonated (-OH). Tautomerism is limited due to the absence of enolizable protons in the Boc group, but the phenolic hydroxyl may participate in keto-enol equilibria under alkaline conditions.
The molecule’s single chiral center at C2 adopts an S-configuration , as confirmed by its specific optical rotation ([α]²⁰/D). This stereochemistry mirrors that of native L-thyronine, ensuring compatibility with enzymatic systems that process thyroid hormones. Racemization studies under acidic conditions (e.g., during peptide synthesis) show minimal epimerization, highlighting the Boc group’s stabilizing effect on the amino group.
Comparative Analysis with Native L-Thyronine and Thyroid Hormone Analogues
Structural Modifications and Functional Implications
The Boc group in this compound replaces the primary amino group of L-thyronine, conferring three key differences:
- Enhanced Lipophilicity : The tert-butyl moiety increases logP by ~2 units compared to L-thyronine, improving membrane permeability.
- Acid Stability : The Boc group resists hydrolysis under mild acidic conditions (pH > 3), unlike the protonated amino group in L-thyronine.
- Steric Hindrance : The bulky tert-butyl group limits access to enzymatic active sites, making this compound less bioactive than its deprotected counterpart.
Table 2: Comparison with Thyroid Hormone Analogues
The absence of iodine atoms in this compound further differentiates it from bioactive thyroid hormones like T3 and T4, which require iodination for receptor binding. However, its synthetic utility lies in enabling controlled incorporation of thyronine derivatives into peptides without undesired side reactions.
Properties
IUPAC Name |
(2S)-3-[4-(4-hydroxyphenoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-20(2,3)27-19(25)21-17(18(23)24)12-13-4-8-15(9-5-13)26-16-10-6-14(22)7-11-16/h4-11,17,22H,12H2,1-3H3,(H,21,25)(H,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQLVQSODALTBB-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategy for Boc Protection of L-thyronine
The core synthetic approach to Boc-L-thyronine involves the introduction of the Boc group onto the amino function of L-thyronine or its derivatives. This is typically achieved by reacting L-thyronine with di-tert-butyl dicarbonate ((Boc)2O) under alkaline conditions to promote selective carbamate formation.
- Typical Reaction Setup:
- L-thyronine dissolved in aqueous media.
- pH adjusted to alkaline range using sodium hydroxide or potassium hydroxide.
- (Boc)2O added incrementally over several hours.
- Reaction temperature maintained from ambient to slightly elevated (room temperature to 40 °C).
- Post-reaction acidification to precipitate the product.
- Extraction with organic solvents such as ethyl acetate or tert-butyl acetate.
- Drying and crystallization to isolate this compound.
This method is scalable and cost-effective, providing high yields (up to 90%) with relatively simple purification steps.
Specific Preparation Protocols and Yields
Several detailed embodiments of this compound synthesis have been reported, illustrating variations in scale and reagents:
These protocols emphasize incremental addition of (Boc)2O to maintain reaction control and maximize yield. The alkaline environment deprotonates the amino group, facilitating nucleophilic attack on (Boc)2O. The phenolic hydroxyl group remains unprotected in these methods, highlighting the selectivity of Boc protection under these conditions.
Alternative Protection and Functional Group Considerations
Given thyronine's phenolic hydroxyl, some synthetic routes incorporate additional protection strategies to prevent side reactions:
O-Protecting Groups: For instance, O-cyclohexyl or O-cyclohexenyl groups have been employed to protect the phenol, as seen in Boc-Tyr(Chx)-OH synthesis, a close analogue to this compound. This involves reaction of Boc-tyrosine with 3-bromocyclohexene in the presence of sodium hydride in DMF, followed by hydrogenation to yield the cyclohexyl ether-protected derivative. This strategy improves yield and simplifies purification.
Hydrogenation Step: After O-protection with cyclohexenyl groups, catalytic hydrogenation (e.g., using PtO2) converts the cyclohexenyl ether to the cyclohexyl ether, which is more stable and suitable for further peptide synthesis steps.
While these methods are more complex, they are useful when phenol protection is necessary to avoid side reactions during peptide coupling or other transformations.
Methyl Ester Intermediates in this compound Synthesis
In some synthetic routes, this compound methyl ester is prepared as an intermediate to facilitate purification and further derivatization:
Method: L-thyronine is first converted to its methyl ester by reaction with methanol and thionyl chloride under inert atmosphere and heating. Subsequently, (Boc)2O and a base such as triethylamine are added to introduce the Boc group.
Advantages: The methyl ester form is often more soluble in organic solvents, allowing easier purification and handling.
-
Step Reagents Conditions Duration Esterification Methanol, thionyl chloride Heating under argon 3 hours Boc Protection Di-tert-butyl dicarbonate, triethylamine Room temperature, inert atmosphere 20 hours
This method yields pure this compound methyl ester, which can be hydrolyzed later to the acid if needed.
Advanced Synthetic Routes for Isotopically Labeled this compound
For specialized applications such as tracer studies, isotopically labeled this compound derivatives have been synthesized:
Example: Synthesis of 13C6-labeled this compound involves lithiation of protected iodinated tyrosine derivatives followed by boronation and subsequent Boc protection steps. The process requires low-temperature control (-75 °C) and careful quenching to maintain isotopic integrity.
-
- Use of anhydrous solvents (THF, toluene).
- Controlled addition of n-butyllithium.
- Boronic acid intermediates formed and purified.
- Final Boc protection and purification by crystallization.
Such methods are more complex and tailored for research-grade materials rather than bulk production.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Yield Range | Scale | Notes |
|---|---|---|---|---|
| Direct Boc protection in aqueous alkaline medium | L-thyronine, (Boc)2O, NaOH/KOH, room temp | ~90% | Gram to multi-kg | Simple, cost-effective, scalable |
| O-Protected this compound | Boc-L-tyrosine, NaH, 3-bromocyclohexene, hydrogenation | 58-70% (intermediate) | Lab scale | Phenol protection, higher purity |
| Methyl ester intermediate | L-thyronine, thionyl chloride, methanol, (Boc)2O, triethylamine | High | Lab scale | Facilitates purification |
| Isotopically labeled synthesis | Lithiation, boronation, Boc protection | Moderate | Research scale | Specialized, low temperature |
Research Findings and Practical Considerations
The incremental addition of (Boc)2O and maintenance of alkaline pH are critical for high yields and selectivity in Boc protection of L-thyronine.
Phenolic hydroxyl protection is optional depending on downstream applications; cyclohexyl protection improves stability but adds synthetic steps.
Methyl ester intermediates offer advantages in solubility and purification but require additional hydrolysis steps if free acid is desired.
Isotopically labeled compounds require stringent anhydrous and low-temperature conditions, limiting their preparation to specialized laboratories.
Purification typically involves liquid-liquid extraction, drying over anhydrous salts, and crystallization, ensuring high purity suitable for peptide synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-L-thyronine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various protected or functionalized derivatives .
Scientific Research Applications
Synthesis of Thyrotropin-Releasing Hormone (TRH) Analogs
Boc-L-thyronine is instrumental in the synthesis of TRH analogs, which are crucial for understanding the structure-activity relationship of thyroid hormones. TRH plays a vital role in stimulating the release of thyroid-stimulating hormone (TSH) from the pituitary gland, thereby regulating thyroid hormone production. Researchers utilize this compound to explore modifications that can enhance the therapeutic potential of TRH analogs for treating thyroid disorders .
Functional Group Modification Studies
The presence of the Boc protecting group allows for selective deprotection under specific conditions, enabling further chemical modifications. This property is particularly useful for studying how different functional groups affect the biological activity of L-thyroxine. By attaching various moieties to the deprotected amino group, researchers can assess their impact on hormone-receptor binding and downstream signaling pathways .
Interaction Studies with Transthyretin
This compound is employed in studies investigating its interaction with transthyretin (TTR), a protein responsible for transporting thyroid hormones in the bloodstream. By immobilizing this compound on solid supports, researchers can develop assays to identify molecules that compete with L-thyroxine for binding to TTR. This research is critical for developing drugs targeting TTR in various amyloidosis diseases .
Development of Thyroid Hormone Derivatives
The compound is also used in synthesizing various derivatives of L-thyroxine that exhibit distinct pharmacological properties. These derivatives are studied for their effects on metabolic processes and their potential therapeutic applications in treating conditions like hypothyroidism and other endocrine disorders .
Research on Self-Assembly Properties
Recent studies have explored the self-assembly characteristics of Boc-protected peptides, including those derived from this compound. These investigations reveal how Boc-protected compounds can form nanostructures, which may have implications for drug delivery systems and biomaterials . The ability to manipulate these structures at the nanoscale opens new avenues for biomedical applications.
Comparative Analysis with Other Thyroid Hormone Derivatives
The uniqueness of this compound can be highlighted through a comparative analysis with other compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| L-Thyroxine | Natural thyroid hormone | Directly involved in regulating metabolism |
| N-Acetyl-L-thyroxine | Acetylated derivative | Enhanced stability but less reactive than Boc |
| N-(Benzoyloxy)carbonyl-L-thyroxine | Benzoyloxy group instead of tert-butyloxy | Different reactivity profile |
| 3,5-Diiodo-L-thyronine | Iodinated form | More potent biological activity |
This compound stands out due to its specific protective group that allows versatile synthetic applications while maintaining biological relevance akin to natural thyroxine.
Case Studies and Research Findings
- Synthesis and Characterization : A study demonstrated the successful synthesis of TRH analogs using this compound, revealing insights into their binding affinities and biological activities .
- Metabolic Studies : Research focusing on modified L-thyroxine derivatives showed promising results regarding their enhanced metabolic effects compared to unmodified versions, indicating potential therapeutic benefits .
- Nanostructure Formation : Investigations into self-assembling peptides derived from Boc-protected compounds indicated significant potential for creating advanced drug delivery systems due to their unique structural properties .
Mechanism of Action
The mechanism of action of Boc-L-thyronine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to thyroid hormone receptors and modulating gene expression. This interaction influences various physiological processes, including metabolism, growth, and development . The Boc group protects the amino group during these interactions, allowing for controlled reactions and modifications .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key attributes of Boc-L-thyronine and structurally or functionally related compounds:
Key Comparative Insights
Synthetic Utility: this compound and its diiodinated derivative (3,5-Diiodo-Boc-OMe-L-thyronine) are critical in synthesizing isotopically labeled thyroid hormones for analytical studies. The Boc group enhances stability during reactions, preventing undesired side reactions at the amino group . In contrast, unprotected L-thyronine serves as a precursor for iodination to produce T3 and T4 but lacks the stability required for complex synthetic workflows .
Biological Activity :
- Unlike T3 and T4, which bind to thyroid receptors and regulate metabolism, this compound is pharmacologically inactive due to the absence of iodine and the Boc group blocking essential functional groups .
Physicochemical Properties :
- The Boc group increases this compound’s molecular weight and hydrophobicity compared to L-thyronine, altering its solubility and reactivity in organic synthesis .
- Iodine substitutions in T3/T4 significantly increase their molecular weight and polarity, influencing their pharmacokinetics and receptor binding .
Biological Activity
Boc-L-thyronine, also known as Levothyroxine or L-thyroxine, is a synthetic derivative of the thyroid hormone thyroxine (T4). This compound plays a crucial role in various biological processes and has significant implications in both clinical and research settings. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, pharmacokinetics, and applications in scientific research.
Target of Action
This compound primarily acts by binding to thyroid hormone receptors (TRs), which are nuclear receptors that mediate the effects of thyroid hormones. This binding initiates a cascade of genomic responses that influence various physiological processes, including metabolism, growth, and development.
Mode of Action
Upon binding to TRs, this compound modulates gene expression by influencing the transcriptional activity of thyroid hormone-responsive genes. This action is vital for regulating energy metabolism, often referred to as the "calorigenic effect," which is particularly pronounced in adult mammals.
Biochemical Pathways
This compound impacts several biochemical pathways:
- Energy Metabolism : It enhances metabolic rate through increased oxygen consumption and heat production.
- Cellular Signaling : The compound influences cell signaling pathways that regulate growth and differentiation.
- Gene Expression : It alters the expression of genes involved in metabolism and cellular function by interacting with TRs in the nucleus.
Pharmacokinetics
The pharmacokinetics of this compound encompasses its absorption, distribution, metabolism, and excretion (ADME). Key points include:
- Absorption : The compound is well-absorbed when administered orally.
- Distribution : It is distributed throughout the body, with significant uptake in tissues with high metabolic activity.
- Metabolism : this compound undergoes conversion to its active form (triiodothyronine or T3) through deiodination processes mediated by enzymes such as deiodinases.
- Excretion : The compound is primarily excreted via renal pathways.
Cellular Effects
This compound exhibits various cellular effects:
- Modulation of Cell Function : It affects cellular metabolism and signaling pathways, influencing processes such as apoptosis and proliferation.
- Impact on Gene Expression : Long-term exposure can lead to significant changes in gene expression profiles related to metabolism and growth.
Research Applications
This compound has diverse applications across several fields:
- Chemistry : It serves as a protected amino acid derivative in peptide synthesis, facilitating the creation of complex peptides.
- Biology : Researchers study its effects on cellular processes to better understand metabolic disorders.
- Medicine : Investigated for potential roles in treating conditions like hypothyroidism and metabolic disorders .
- Industry : Utilized in pharmaceutical manufacturing and chemical product development.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Thyroid Hormone Replacement Therapy : Clinical studies demonstrate its efficacy in treating hypothyroidism. Patients receiving Levothyroxine show improved metabolic rates and symptomatic relief from hypothyroid conditions .
- Cancer Research : Investigations into the antiproliferative effects of this compound derivatives suggest potential applications in cancer treatment. For instance, derivatives have shown enhanced anticancer activity against colorectal cancer cells with IC50 values indicating potent effects .
- Metabolic Disorders : Research indicates that this compound may play a role in managing obesity-related metabolic disorders by modulating energy expenditure and fat metabolism .
Q & A
Basic: How should researchers design experiments to synthesize and characterize Boc-L-thyronine with reproducibility in mind?
Methodological Answer:
- Synthesis Design: Follow established protocols for tert-butoxycarbonyl (Boc) protection of amino acids, optimizing reaction conditions (e.g., solvent, temperature, catalyst) based on prior literature .
- Characterization: Use NMR (¹H/¹³C) to confirm Boc-group attachment and chiral purity, HPLC for enantiomeric excess validation, and mass spectrometry (MS) for molecular weight confirmation .
- Documentation: Include step-by-step procedures, solvent purification methods, and instrument calibration details in supplementary materials to enable replication .
Advanced: What experimental strategies can resolve contradictions in reported stability profiles of this compound under physiological conditions?
Methodological Answer:
- Controlled Variables: Systematically test stability across pH gradients (e.g., 2–9), temperatures (4–37°C), and ionic strengths using buffer systems .
- Analytical Cross-Validation: Compare degradation kinetics via HPLC, LC-MS, and circular dichroism (CD) to identify method-dependent discrepancies .
- Meta-Analysis: Apply Cochrane Review principles to aggregate existing data, assess bias in experimental setups (e.g., sample handling differences), and reconcile outliers .
Basic: Which analytical methods are most reliable for quantifying this compound purity in complex mixtures?
Methodological Answer:
- Primary Methods: Reverse-phase HPLC with UV detection (220–280 nm) for routine purity checks; validate with internal standards .
- Advanced Techniques: Use LC-MS/MS for trace impurity profiling and chiral columns to confirm enantiomeric integrity .
- Quality Control: Cross-reference results with X-ray crystallography or 2D-NMR when structural ambiguities arise .
Advanced: How can researchers address conflicting pharmacological data on this compound’s receptor-binding affinity?
Methodological Answer:
- Data Harmonization: Re-evaluate assay conditions (e.g., cell lines, radioligand concentrations, incubation times) across studies to identify protocol-driven variations .
- In Silico Modeling: Perform molecular docking simulations to predict binding modes and compare with experimental IC50 values .
- Blinded Replication: Independently reproduce key studies using predefined protocols and shared reagents to minimize batch effects .
Basic: What steps ensure reproducibility when scaling up this compound synthesis from literature procedures?
Methodological Answer:
- Protocol Scrutiny: Identify unreported variables (e.g., stirring rate, drying time) in original methods and standardize them .
- Intermediate Analysis: Characterize intermediates (e.g., Boc-protected intermediates) at each synthesis step to catch deviations early .
- Collaborative Validation: Partner with independent labs to verify yields and purity thresholds, documenting discrepancies in open-access platforms .
Advanced: How can mechanistic studies elucidate this compound’s role in modulating thyroid hormone pathways?
Methodological Answer:
- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (SILAC) to map downstream gene/protein targets in thyroid cells .
- Kinetic Profiling: Use surface plasmon resonance (SPR) to measure real-time binding kinetics to thyroid receptors (TRα/TRβ) .
- In Vivo/In Vitro Bridging: Compare tissue-specific effects in transgenic models (e.g., TRβ-knockout mice) with cell-based assays to validate mechanisms .
Basic: What literature gaps exist in this compound research, and how can they inform hypothesis generation?
Methodological Answer:
- Gap Analysis: Use systematic reviews (e.g., PRISMA guidelines) to catalog understudied areas, such as metabolic stability in hepatic models .
- FINER Criteria: Frame questions around feasibility (e.g., isotope-labeled synthesis), novelty (e.g., unexplored post-translational modifications), and relevance (e.g., therapeutic potential for thyroid disorders) .
- Database Mining: Leverage repositories like PubChem or ChEMBL to identify unvalidated bioactivity data for follow-up studies .
Advanced: How can interdisciplinary approaches resolve challenges in this compound’s formulation for in vivo delivery?
Methodological Answer:
- Formulation Screening: Test lipid nanoparticles, cyclodextrins, or PEGylation for solubility and bioavailability improvements using DOE (Design of Experiments) .
- Pharmacokinetic Modeling: Integrate in vitro permeability (Caco-2 assays) and in vivo PK data to predict optimal dosing regimens .
- Toxicology Profiling: Collaborate with computational toxicologists to predict metabolite toxicity via QSAR models before animal trials .
Basic: What ethical considerations apply to preclinical studies involving this compound?
Methodological Answer:
- Ethical Frameworks: Adhere to ARRIVE guidelines for animal studies, ensuring sample sizes are statistically justified to minimize unnecessary use .
- Data Transparency: Pre-register study designs (e.g., on Open Science Framework) to reduce publication bias and enhance accountability .
- Peer Review: Involve ethicists in grant review panels to assess risk-benefit ratios for novel applications (e.g., thyroid cancer models) .
Advanced: How can researchers optimize this compound’s long-term stability for archival storage?
Methodological Answer:
- Stability Protocols: Store lyophilized samples under inert gas (argon) at –80°C, with periodic HPLC checks for degradation over 12–24 months .
- Excipient Screening: Test cryoprotectants (e.g., trehalose) or antioxidants (e.g., BHT) to mitigate hydrolysis/oxidation .
- Accelerated Aging Studies: Use Q10 (temperature coefficient) models to predict shelf life under stress conditions (e.g., 40°C/75% RH) .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
